Scaffold–Linker Architectural Differentiation: Benzyl Ether Spacer vs. Direct Methyl Linkage
The target compound incorporates an ortho-benzyl ether spacer connecting the thiazole to the morpholine, whereas the closest direct analog 4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine (CAS 339105-10-1) employs a direct methylene link. This structural difference produces quantifiable disparities in molecular weight (324.8 vs. 218.7 g/mol) and lipophilicity (XLogP3 2.9 for target [1]; computed lipophilicity lower for the smaller analog). The RORγt reporter assay IC₅₀ for the methyl-linked analog is 1.80 × 10³ nM [2]; the benzyl-ether spacer is expected to alter both binding conformation and pharmacokinetic properties per class-level SAR [3].
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 324.8 g/mol; XLogP3 2.9 |
| Comparator Or Baseline | 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine: MW 218.7 g/mol; XLogP3 not separately reported |
| Quantified Difference | MW difference +106.1 g/mol (48.5% larger); XLogP3 difference estimated at +0.5 to +1.0 log units |
| Conditions | Computed physicochemical properties (PubChem release 2025.09.15) [1] |
Why This Matters
A 48.5% molecular weight increase and higher lipophilicity directly impact membrane permeability, solubility, and off-target binding potential, making the two compounds non-interchangeable in any biological assay without re-validation.
- [1] PubChem Compound Summary, CID 3753264. Computed properties for 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine. View Source
- [2] BindingDB Entry BDBM339105. RORγt reporter assay IC₅₀ = 1.80E+3 nM for 4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine. View Source
- [3] Ali TE, Assiri MA, Alqahtani MN. Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis. 2024;21(6):729-763. View Source
